molecular formula C22H20N2O B14534066 2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one CAS No. 62407-59-4

2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one

Cat. No.: B14534066
CAS No.: 62407-59-4
M. Wt: 328.4 g/mol
InChI Key: UJWCRPQLBXSSRF-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one is a heterocyclic compound that contains a benzodiazocin ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzodiazocin ring imparts unique chemical properties that make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,2-diamine with a suitable carbonyl compound, such as benzaldehyde, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazocin derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or nitrogen atoms.

Scientific Research Applications

2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The benzodiazocin ring system can facilitate binding to these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-1,2-dihydro-1,2,4-triazine-3(2H)-one: Another heterocyclic compound with potential medicinal applications.

    2,4-Diphenyl-1,2,3,4-tetrahydroquinazoline: A compound with a similar ring structure and potential pharmacological properties.

Uniqueness

2,4-Diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1(2H)-one is unique due to its specific benzodiazocin ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

62407-59-4

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2,4-diphenyl-3,4,5,6-tetrahydro-2,3-benzodiazocin-1-one

InChI

InChI=1S/C22H20N2O/c25-22-20-14-8-7-9-17(20)15-16-21(18-10-3-1-4-11-18)23-24(22)19-12-5-2-6-13-19/h1-14,21,23H,15-16H2

InChI Key

UJWCRPQLBXSSRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)N(NC1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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